molecular formula C18H16N2O7S B2585727 methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 518330-69-3

methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B2585727
CAS No.: 518330-69-3
M. Wt: 404.39
InChI Key: FABQQKKIGCAGLX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a nitro-substituted benzenesulfonamide group at the 5-position of the benzofuran core. The nitro group at the 5-position of the benzenesulfonamide moiety enhances electron-withdrawing properties, which may influence reactivity and interactions with biological targets .

Key structural features include:

  • Benzofuran backbone: Provides rigidity and aromaticity.
  • Methyl ester group at the 3-position: Contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c1-10-4-6-13(20(22)23)9-16(10)28(24,25)19-12-5-7-15-14(8-12)17(11(2)27-15)18(21)26-3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABQQKKIGCAGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylbenzenesulfonamide to introduce the nitro group, followed by a series of reactions to construct the benzofuran ring and attach the carboxylate ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The benzofuran ring can be hydrogenated to form a dihydrobenzofuran derivative.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group will yield an amino derivative, while substitution of the sulfonamide group can yield a variety of different products depending on the nucleophile used.

Scientific Research Applications

The compound exhibits diverse biological activities, particularly in the fields of oncology and antimicrobial research. Here are some key findings regarding its biological effects:

Anticancer Activity

Research has indicated that methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate demonstrates significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:

Cell Line Inhibition (%) Mechanism of Action
HepG2 (Liver)75%Induction of apoptosis, cell cycle arrest
MCF-7 (Breast)65%Activation of pro-apoptotic pathways
Huh-7 (Hepatoma)70%Disruption of mitochondrial function

The compound induces apoptosis through the activation of pro-apoptotic proteins (e.g., Bax) while inhibiting anti-apoptotic proteins (e.g., Bcl-2), leading to increased cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits notable antimicrobial effects:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Escherichia coli32 µg/mLBactericidal
Staphylococcus aureus16 µg/mLBactericidal
Candida albicans64 µg/mLFungicidal

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Study 1: Anticancer Efficacy Evaluation

A study conducted by Matiichuk et al. evaluated the anticancer efficacy of various benzofuran derivatives, including this compound. The study utilized the National Cancer Institute's Developmental Therapeutics Program for in vitro screening, revealing that the compound exhibited substantial cytotoxicity against multiple cancer cell lines, particularly those resistant to conventional therapies .

Study 2: Antimicrobial Screening

Another study focused on assessing the antimicrobial properties of this compound against clinical strains of bacteria and fungi. The results indicated that this compound effectively inhibited growth at relatively low concentrations, suggesting its potential as an alternative treatment for resistant infections .

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate will depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitro and sulfonamide groups are known to participate in hydrogen bonding and other interactions, which could be crucial for its activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Substituent Variations

The compound shares structural similarities with other benzofuran derivatives, particularly those with sulfonamide substituents. Below is a comparative analysis with a closely related analog:

Compound A : 2-Methoxyethyl 2-Methyl-5-[(2,4,6-Trimethylphenyl)Sulfonylamino]-1-Benzofuran-3-Carboxylate
  • Structure : Differs in the sulfonamide substituent (mesityl group vs. nitro-substituted methylbenzene) and ester group (2-methoxyethyl vs. methyl ester).
  • Key Differences :
    • Substituent Electronic Effects : The mesityl group (2,4,6-trimethylphenyl) in Compound A is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This alters solubility and reactivity .
    • Ester Group : The 2-methoxyethyl ester in Compound A may improve aqueous solubility compared to the methyl ester in the target compound.
Compound B : 5-Nitrobenzenesulfonamide Derivatives
  • General Class : Compounds with nitrobenzenesulfonamide groups are widely explored as protease inhibitors or antimicrobial agents.

Physicochemical and Bioactive Properties

Property Target Compound Compound A Compound B (Generic Nitrobenzenesulfonamide)
Molecular Weight ~420 g/mol (estimated) ~465 g/mol ~200–300 g/mol
Solubility Low (due to nitro group and methyl ester) Moderate (2-methoxyethyl enhances polarity) Variable (depends on substituents)
Bioactivity Not yet fully characterized Limited data; potential agrochemical use Antimicrobial, enzyme inhibitory activity
Synthetic Accessibility Moderate (multi-step synthesis) High (commercially available intermediates) High (well-established routes)

Critical Analysis of Comparative Limitations

  • Data Gaps : Direct comparative studies between the target compound and its analogs are absent in the provided evidence. Bioactivity data for the target compound remain speculative.
  • Structural Complexity : The benzofuran core introduces synthetic challenges compared to simpler sulfonamide derivatives, limiting large-scale biological testing .

Biological Activity

Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18N4O5S
  • Molecular Weight : 382.40 g/mol

The structural complexity includes a benzofuran moiety, which is known for various biological activities, and a sulfonamide group that contributes to its pharmacological properties.

1. Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antibacterial effects against various strains of bacteria.

A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through its action on inflammatory mediators. Sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play pivotal roles in the inflammatory response.

In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases .

3. Anticancer Activity

Emerging research highlights the anticancer potential of this compound. A series of experiments conducted on various cancer cell lines, including breast and colon cancer, revealed that this compound induces apoptosis and inhibits cell proliferation.

The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating their potential as effective antimicrobial agents .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Methyl Derivative48

Case Study 2: Anti-inflammatory Effects

In vitro assays were conducted using RAW 264.7 macrophages treated with lipopolysaccharide (LPS) to induce inflammation. The treatment with this compound resulted in a significant decrease in nitric oxide production and pro-inflammatory cytokine release compared to untreated controls .

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